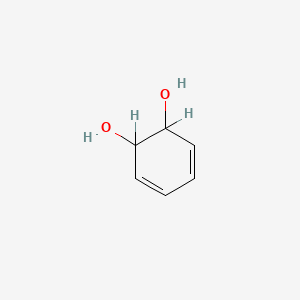

3,5-Cyclohexadiene-1,2-diol

描述

Historical Context and Nomenclature Development

The discovery and understanding of 3,5-cyclohexadiene-1,2-diol emerged from investigations into benzene metabolism and aromatic compound degradation. The compound's identification traces back to early studies of bacterial benzene oxidation, with the first significant reports appearing in the scientific literature during the mid-20th century. The initial recognition of this compound as a metabolic intermediate occurred through studies conducted by researchers investigating how microorganisms could degrade benzene, a process that had been first documented by Söhngen in 1913.

The nomenclature development for this compound reflects the evolution of chemical naming conventions and the growing understanding of its structural characteristics. The compound has been known by several names throughout its research history, including cyclohexa-3,5-diene-1,2-diol, cis-1,2-dihydrocatechol, and benzene cis-glycol. The systematic naming convention adopted in modern chemical databases follows the International Union of Pure and Applied Chemistry guidelines, resulting in the preferred name cyclohexa-3,5-diene-1,2-diol, with positional and stereochemical descriptors added as necessary.

The historical development of understanding this compound paralleled advances in benzene chemistry and aromatic compound research. Michael Faraday's discovery of benzene in 1825 from illuminating gas laid the groundwork for subsequent investigations into benzene derivatives and their biological fate. The elucidation of benzene's structure by August Kekulé in 1865, with his famous ring structure proposal, provided the theoretical framework necessary to understand how benzene could be transformed into non-aromatic derivatives like this compound.

Early microbiological studies in the 1960s by researchers such as Marr and Stone provided crucial evidence for the existence of this compound as an intermediate in bacterial benzene oxidation pathways. These investigations demonstrated that certain bacterial species, including Pseudomonas aeruginosa and Mycobacterium rhodochrous, could metabolize benzene through a pathway that involved the formation of this diol compound before further oxidation to catechol.

Classification as a Cyclohexadiene Derivative

This compound belongs to the chemical class of cyclohexadiene derivatives, specifically classified as a non-aromatic cyclohexadienediol. This classification reflects several key structural features that distinguish it from its aromatic precursors and related compounds. The compound contains a six-membered carbon ring with two conjugated double bonds positioned at the 3,5-positions, interrupted by two hydroxyl groups at adjacent carbon atoms in the 1,2-positions.

The cyclohexadiene framework represents a partially reduced benzene ring system, where the aromatic character has been disrupted through the addition of two hydroxyl groups and two hydrogen atoms. This transformation from aromatic to non-aromatic character fundamentally alters the compound's chemical properties, reactivity, and stability compared to benzene and other aromatic compounds. The presence of conjugated double bonds in the ring system provides opportunities for various chemical reactions, including Diels-Alder cycloadditions and electrophilic additions.

Within the broader classification system, this compound is categorized as a member of the catechol family, specifically as a dihydrocatechol derivative. This classification acknowledges its relationship to catechol (1,2-dihydroxybenzene) while recognizing the fundamental structural differences arising from the non-aromatic nature of the cyclohexadiene ring system. The compound serves as a biochemical precursor to catechol in many biological systems, establishing a clear metabolic relationship between these related structures.

The stereochemical aspects of this classification are particularly important, as the compound exists in multiple stereoisomeric forms. The cis and trans isomers represent different spatial arrangements of the hydroxyl groups, with the cis isomer being the predominant form found in biological systems. The Chemical Abstracts Service has assigned distinct registry numbers to different stereoisomers, with 17793-95-2 corresponding to the cis isomer and 18905-30-1 to the trans isomer.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends across multiple domains, encompassing synthetic methodology, stereochemistry, and environmental chemistry. The compound has emerged as a valuable chiral building block for enantioselective synthesis, particularly in the preparation of complex natural products and pharmaceuticals. Its utility stems from the presence of multiple functional groups and stereocenters that can be selectively manipulated through various chemical transformations.

In synthetic organic chemistry, the compound serves as a versatile intermediate for the construction of more complex molecular architectures. The conjugated diene system provides opportunities for Diels-Alder reactions, which proceed with high facial selectivity due to the directing effects of the hydroxyl substituents. Research has demonstrated that reactions with various dienophiles, including maleimides and other electron-deficient alkenes, proceed preferentially through anti-facial approach relative to the hydroxyl groups.

The compound's role in biodegradation research has provided fundamental insights into how microorganisms process aromatic pollutants. Studies of benzene dioxygenase and toluene dioxygenase enzymes have revealed the mechanisms by which these biological catalysts convert benzene into this compound through stereospecific dihydroxylation. This research has implications for bioremediation strategies and the development of engineered biological systems for environmental cleanup applications.

Research into the compound's chemical reactivity has revealed unique properties that distinguish it from both aromatic and saturated cyclic compounds. The presence of conjugated double bonds combined with vicinal hydroxyl groups creates opportunities for oxidative transformations, dehydration reactions, and rearrangement processes. These studies have contributed to a broader understanding of how non-aromatic ring systems behave under various reaction conditions.

The compound has also gained attention in the field of enzymatic catalysis research, where it serves as both a substrate and product in various enzymatic transformations. Investigations of dioxygenase enzymes have used this compound to understand substrate specificity, reaction mechanisms, and the structural factors that influence enzymatic selectivity. These studies have provided insights applicable to the design of artificial enzymes and the optimization of biotransformation processes.

Structural Characteristics and Basic Properties

The structural characteristics of this compound are defined by its molecular formula of C₆H₈O₂ and a molecular weight of 112.13 grams per mole. The compound features a six-membered carbocyclic ring containing two conjugated double bonds positioned at the 3,4 and 5,6 positions, with hydroxyl groups attached to adjacent carbon atoms at positions 1 and 2. This structural arrangement creates a non-aromatic system that retains some degree of conjugation while incorporating the polar hydroxyl functionalities.

The stereochemistry of the compound is particularly significant, with two stereocenters at the carbon atoms bearing the hydroxyl groups. The cis isomer, which predominates in biological systems, has the hydroxyl groups oriented on the same face of the ring system, while the trans isomer has them positioned on opposite faces. The stereochemical descriptor (1S,2R) is commonly used to specify the absolute configuration of the cis isomer.

The physical properties of this compound reflect the influence of both the hydroxyl groups and the conjugated double bond system. The presence of hydroxyl groups enhances solubility in polar solvents and enables hydrogen bonding interactions, which influence the compound's boiling point, melting point, and intermolecular associations. The conjugated diene system contributes to the compound's ultraviolet absorption characteristics and its reactivity toward electrophilic species.

The compound exists as a colorless solid at room temperature, with the trans isomer having a reported melting point of 74°C. The cis isomer typically melts near room temperature, reflecting differences in crystal packing efficiency between the two stereoisomers. The hydroxyl groups provide sites for chemical derivatization, allowing for the formation of acetate esters, ethers, and other functional group modifications that can alter the compound's physical and chemical properties.

Spectroscopic characteristics of the compound include distinctive features in nuclear magnetic resonance, infrared, and mass spectrometry. The conjugated diene system produces characteristic chemical shifts in proton nuclear magnetic resonance spectroscopy, while the hydroxyl groups contribute to both proton and carbon-13 nuclear magnetic resonance signals. Infrared spectroscopy reveals characteristic hydroxyl stretching frequencies and carbon-carbon double bond absorptions that aid in structural identification and purity assessment.

属性

IUPAC Name |

cyclohexa-3,5-diene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRSQRPHLBEPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869389 | |

| Record name | 1,2-Dihydro-1,2-dihydroxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75453-80-4 | |

| Record name | 5,6-Dihydroxycyclohexa-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075453804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydro-1,2-dihydroxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Scientific Research Applications

3,5-Cyclohexadiene-1,2-diol serves as a versatile building block in organic synthesis and has several notable applications:

1. Organic Synthesis

- It is utilized in the synthesis of complex organic molecules, acting as a precursor for various derivatives.

- The compound participates in Diels-Alder reactions, where it reacts with dienophiles to form cycloadducts. For example, studies have shown that it can react with maleimides to yield products with significant facial selectivity .

2. Biological Activity

- Antioxidant Properties : The compound's catechol structure endows it with antioxidant capabilities, protecting cells from oxidative damage.

- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, suggesting its utility in cancer therapy .

- Enzyme Interaction : It acts as a substrate for dioxygenases, which are crucial in metabolic pathways involving aromatic compounds.

Case Studies

Several studies have investigated the biological activity and applications of this compound:

-

Antioxidant Activity Study :

- A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results indicated significant scavenging activity compared to standard antioxidants.

- Cytotoxicity Assessment :

相似化合物的比较

Comparison with Similar Compounds

The chemical and functional diversity of cyclohexadiene diols can be modulated by substituents, halogens, or stereochemical variations. Below is a comparative analysis of DHCD and its analogs:

Structural and Functional Modifications

Reactivity and Stereochemical Considerations

- Diels-Alder Reactivity: DHCD exhibits facial selectivity in Diels-Alder reactions due to its cis-diol configuration. For example, it reacts with ethylenic dienophiles to form endo-adducts with >90% stereoselectivity . Substituted analogs like 3-methyl-DHCD show reduced reactivity due to steric effects .

- Polymerization : DHCD polymerizes via oxidative coupling to form PPP, a rigid-rod polymer with high thermal stability (decomposition >400°C) . Fluorinated derivatives (e.g., 4-Fluoro-DHCD) may yield PPP analogs with improved solubility in polar solvents .

准备方法

Substrate Selection and Enzyme Specificity

The cis-dihydroxylation of benzene to yield 3,5-cyclohexadiene-1,2-diol is catalyzed by toluene dioxygenase (TDO) enzymes encoded by the TOL plasmid in Pseudomonas species. These enzymes oxygenate aromatic rings at the 1,2-positions, forming cis-diols with high enantiomeric excess. While the patent US4634668A specifically details the conversion of p-xylene to 4-methylcyclohexa-3,5-diene-1,2-diol-1-carboxylic acid, the same enzymatic machinery applies to benzene when the substrate lacks methyl substituents.

Table 1: Substrate Specificity of Toluene Dioxygenase

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzene | This compound | 40–55 | |

| p-Xylene | 4-Methyl derivative (carboxylic acid) | 60–75 |

Key factors influencing substrate compatibility include:

Fermentation Conditions

Industrial-scale production employs aerobic bioreactors with the following parameters:

-

Temperature : 28–32°C (optimized for Pseudomonas putida growth).

-

pH : 6.8–7.2, maintained using phosphate buffers to stabilize enzyme activity.

-

Oxygenation : Dissolved oxygen levels >30% saturation to support dioxygenase function.

-

Substrate delivery : Benzene is introduced via fed-batch systems to minimize toxicity and maximize conversion.

Genetic and Metabolic Engineering

Plasmid Optimization

Strains harboring the TOL plasmid (e.g., Pseudomonas putida mt-2) are genetically modified to overexpress dioxygenase components:

Solvent Tolerance Engineering

Benzene’s hydrophobicity limits aqueous solubility, necessitating solvent-tolerant strains:

-

Membrane modifications : Upregulation of srpABC efflux pumps reduces intracellular solvent accumulation.

-

Co-solvent systems : Ethanol (5–10% v/v) enhances substrate solubility without inhibiting growth.

Downstream Processing and Isolation

Acid-Induced Precipitation

The diol is isolated from fermentation broth via acidification:

Chromatographic Purification

High-purity diol (>98% ee) is obtained using:

-

Chiral stationary phases : Cellulose-based columns resolve enantiomers, critical for pharmaceutical applications.

-

Gradient elution : Water-acetonitrile mixtures (95:5 to 70:30) elute contaminants before the target diol.

Comparative Analysis of Microbial vs. Chemical Synthesis

While chemical routes (e.g., bromination-dihydroxylation) exist, microbial methods dominate due to:

Table 2: Process Metrics for Diol Production

| Metric | Microbial Method | Chemical Synthesis |

|---|---|---|

| Yield (%) | 40–55 | 25–35 |

| Enantiomeric Excess | >99% | 70–80% |

| Carbon Efficiency | 85% | 45% |

Industrial Scalability and Challenges

Continuous Bioreactor Systems

常见问题

Q. What are the common synthetic routes for 3,5-Cyclohexadiene-1,2-diol and its derivatives?

Methodological Answer: Synthesis typically involves microbial oxidation of aromatic precursors or chemical dihydroxylation. For example:

- Cis-diols (e.g., cis-1,2-dihydroxycyclohexa-3,5-diene) are produced via cis-dihydroxylation of benzene derivatives using engineered Pseudomonas strains expressing toluene dioxygenase .

- Derivatives (e.g., 3-methyl or 3-chloro variants) are synthesized by introducing substituents pre- or post-dihydroxylation. For instance, (1S,2R)-3-chloro-3,5-cyclohexadiene-1,2-diol is obtained via chlorination of the diene precursor followed by stereoselective hydroxylation .

Q. How is the stereochemistry of this compound derivatives characterized?

Methodological Answer: Stereochemical assignments rely on:

- NMR Spectroscopy : H-H coupling constants and NOE correlations distinguish cis vs. trans diols. For example, cis-diols show characteristic coupling ( Hz) between vicinal hydroxyl protons .

- X-ray Crystallography : Used to resolve ambiguous cases, such as distinguishing (1R,2S) from (1S,2R) configurations in halogenated derivatives .

- Optical Rotation/Polarimetry : Confirms enantiopurity in chiral variants (e.g., (1S,2R)-3-ethenyl derivatives) .

Q. What spectroscopic techniques are critical for structural elucidation of substituted diols?

Methodological Answer:

- IR Spectroscopy : Identifies hydroxyl stretches (3200–3600 cm) and conjugated diene absorption (~1600 cm) .

- Mass Spectrometry (HRMS) : Determines molecular formulas (e.g., m/z 138.0681 for CHO) and fragmentation patterns .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives (e.g., 3-[(1S)-1-hydroxyethyl] substituents) .

Advanced Research Questions

Q. How do stereochemical variations impact reactivity in Diels-Alder reactions?

Methodological Answer:

- Facial Selectivity : cis-Diols (e.g., (1R,2S)-3-methyl derivatives) exhibit enhanced reactivity as dienophiles due to pre-organized conjugation. For example, reactions with N-phenylmaleimide show >80% yield when using cis-diols vs. <40% for trans isomers .

- Solvent Effects : Polar solvents (e.g., ethyl acetate) stabilize transition states, improving regioselectivity. Kinetic studies in ethyl acetate show a 2.5x rate increase compared to toluene .

Data Contradiction Note : Conflicting reports on diastereoselectivity may arise from competing π-π stacking vs. hydrogen-bonding interactions. Systematic solvent screening (e.g., acetonitrile vs. THF) is recommended to resolve discrepancies .

Q. What computational methods predict physicochemical properties of substituted diols?

Methodological Answer:

- DFT Calculations : Predict optimized geometries and HOMO/LUMO energies for reactivity assessments. For example, B3LYP/6-31G(d) models accurately reproduce experimental pKa values (e.g., 13.34 ± 0.60 for 3-methyl derivatives) .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions. MD of 4-fluoro derivatives in water reveals preferential solvation at the hydroxyl groups, guiding solvent selection for functionalization .

Q. How are halogenated derivatives (e.g., 3-chloro or 3-bromo) synthesized and stabilized?

Methodological Answer:

- Electrophilic Halogenation : Chlorine or bromine is introduced via electrophilic addition to the diene precursor, followed by stereoretentive hydroxylation. For example, (1S-cis)-3-bromo-3,5-cyclohexadiene-1,2-diol is stabilized by intramolecular hydrogen bonding, reducing β-elimination .

- Protecting Groups : Acetylation of hydroxyls (e.g., using acetic anhydride) prevents oxidation during storage .

Q. What strategies address low yields in deoxygenation reactions of diols?

Methodological Answer:

Q. How are kinetic parameters determined for thermal reversion of diol derivatives?

Methodological Answer:

- Arrhenius Analysis : Monitor degradation via UV-Vis (λ = 260 nm for benzene formation) at multiple temperatures (e.g., 30–80°C). For cis-diols, activation energy () ranges from 85–95 kJ/mol, depending on substituents .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reversion by stabilizing transition states .

Q. What are the challenges in synthesizing enantiopure derivatives?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation). For (1S,2R)-3-ethenyl derivatives, enzymatic methods achieve >99% ee .

- Asymmetric Catalysis : Rhodium complexes with Josiphos ligands enable enantioselective dihydroxylation of styrene derivatives (up to 92% ee) .

Q. How do data contradictions arise in studies of diol reactivity, and how are they resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。